Volitinib, also known as volitinib, AZD6094, and HMPL-504, is a potent and highly selective small molecule inhibitor of the mesenchymal-epithelial transition factor (MET) tyrosine kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It was discovered by Hutchison MediPharma and co-developed with AstraZeneca. Volitinib selectively binds to and inhibits the kinase activity of MET, thereby blocking its downstream signaling pathways. [, , , , , , , ]
Savolitinib is an experimental small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) tyrosine kinase, primarily under investigation for its therapeutic potential in various cancer types. Developed by AstraZeneca, this compound has shown preliminary efficacy in clinical trials, particularly in non-small cell lung cancer and other malignancies associated with aberrant c-Met signaling. As a selective inhibitor, Savolitinib aims to disrupt the pathways that contribute to tumor growth and metastasis.
Savolitinib is classified as a tyrosine kinase inhibitor and is specifically designed to inhibit the activity of the c-Met receptor. This classification places it within a broader category of targeted cancer therapies that aim to interfere with specific molecular targets involved in tumor progression. The compound is derived from a synthetic process that integrates advanced organic chemistry techniques.
The synthesis of Savolitinib employs the Suzuki–Miyaura coupling reaction, a widely used method in organic synthesis for forming carbon-carbon bonds. This process involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. The following steps summarize the synthesis:
This method allows for high yields and purity of Savolitinib, with reported yields around 76% for large-scale synthesis .
Savolitinib's molecular formula is , and its structure features several key components:
The compound crystallizes as a white solid with a melting point ranging from 205.9 °C to 208.8 °C . NMR spectroscopy provides detailed insights into its structure, revealing distinct chemical shifts that correspond to various protons within the molecule.
Savolitinib undergoes various chemical reactions typical for small molecules, including:
The compound's pharmacokinetics have been evaluated through clinical trials, demonstrating rapid absorption and significant bioavailability (approximately 69%) .
Savolitinib functions by inhibiting the c-Met receptor tyrosine kinase. Upon binding to c-Met, it prevents receptor activation by hepatocyte growth factor, which is responsible for promoting cell proliferation, migration, and survival in cancerous cells. This inhibition leads to:
Clinical studies have demonstrated its efficacy against tumors expressing high levels of c-Met .
Savolitinib exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
Savolitinib is primarily investigated for its applications in oncology, particularly for treating cancers associated with c-Met dysregulation. Its potential uses include:
The ongoing clinical trials aim to establish its effectiveness across various cancer types while assessing safety profiles .
The MET receptor tyrosine kinase (encoded by the MET proto-oncogene) and its ligand hepatocyte growth factor (HGF) orchestrate critical physiological processes essential for cellular homeostasis. MET activation triggers dimerization and autophosphorylation of tyrosine residues (Y1230, Y1234, Y1235) within its kinase domain, initiating downstream signaling cascades. Key pathways include:
Physiologically, MET/HGF signaling facilitates embryonic development (particularly placental and neuronal formation), organ morphogenesis, and tissue repair mechanisms like wound healing and liver regeneration. During embryonic development, MET guides the migration of muscle progenitor cells and secondary myoblast proliferation. In adults, it maintains epithelial integrity through epithelial-mesenchymal transition (EMT), a reversible process allowing tissue remodeling [1] [7].
Table 1: Physiological Functions of MET/HGF Signaling
Biological Process | Key Functions | Downstream Pathways |
---|---|---|
Embryonic Development | Placental formation, neural crest cell migration | PI3K/AKT, RAS-MAPK |
Tissue Regeneration | Hepatocyte proliferation, wound re-epithelialization | STAT3, mTOR |
Epithelial Homeostasis | Maintenance of barrier integrity, cell scattering | ERK1/2, FAK-SRC |
Muscle Development | Migration of muscle progenitors, myoblast growth | PI3K/AKT, RAC1 |
Aberrant MET activation drives oncogenesis through multiple mechanisms:
These alterations correlate with aggressive phenotypes: MET overexpression occurs in 13.7–63.7% of NSCLC cases and is linked to poor prognosis and shortened survival [5] [7].
Table 2: Oncogenic MET Dysregulation Mechanisms
Molecular Alteration | Pathological Consequence | Associated Cancers |
---|---|---|
METex14 Skipping Mutations | Impaired receptor degradation, sustained signaling | NSCLC, pulmonary sarcomatoid carcinoma |
MET Amplification | Focal gene duplication, kinase overexpression | Gastric, renal cell carcinoma |
HGF Overproduction | Paracrine activation of MET in tumor cells | Breast, colorectal cancers |
Exosomal MET Transfer | Pre-metastatic niche formation | Melanoma, NSCLC |
MET alterations function as primary oncogenic drivers across solid tumors:
Notably, METex14 mutations are mutually exclusive with EGFR, ALK, or ROS1 alterations, positioning MET as a primary therapeutic target [3] [7].
Table 3: Prevalence of MET Alterations in NSCLC
Alteration Type | Detection Method | Prevalence in NSCLC | Clinical Significance |
---|---|---|---|
MET Exon 14 Skipping | DNA/RNA sequencing | 3–4% (all subtypes); 20–31% (PSC) | Primary oncogenic driver |
MET Amplification (de novo) | FISH (MET/CEP7 ratio ≥2) | 1–5% | Predictive of MET-TKI response |
MET Overexpression | IHC (protein staining) | 13.7–63.7% | Poor prognosis biomarker |
MET Fusion | NGS | 0.5% | Rare driver event |
MET and EGFR signaling exhibit intricate interactions that drive therapeutic resistance:
In vitro studies demonstrate that MET inhibition reverses EGFR-TKI resistance: Combining savolitinib with osimertinib suppresses both pMET and pEGFR (>90% inhibition), overcoming bypass signaling [8] [10]. This synergy requires sustained dual-pathway suppression—achieved clinically at savolitinib 300mg twice daily [8].
Table 4: MET-EGFR Cross-Talk in Therapeutic Resistance
Resistance Mechanism | Molecular Consequence | Therapeutic Strategy |
---|---|---|
MET Amplification | ErbB3/PI3K/AKT reactivation | Savolitinib + osimertinib |
Receptor Heterodimerization | EGFR-MET trans-activation | Dual EGFR/MET inhibition |
Downstream Pathway Convergence | Persistent mTOR/MYC signaling | MET-TKI + mTOR inhibitor |
Transcriptional Cooperation | VEGF/MMP overexpression | Anti-angiogenics + MET-TKIs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7